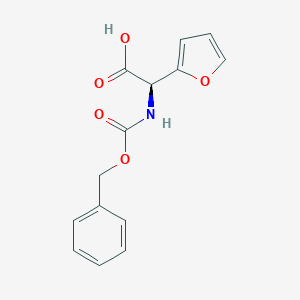

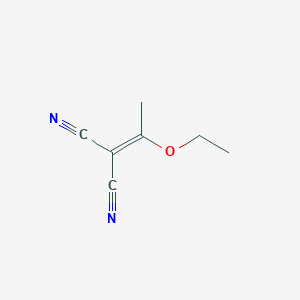

4-(3-Aminobutyl)phenol

Übersicht

Beschreibung

4-(3-Aminobutyl)phenol is a chemical compound that is part of a broader class of aminophenol derivatives. These compounds are characterized by an amino group attached to a phenol moiety, which can be further modified to produce a variety of derivatives with different properties and potential applications. While the provided papers do not directly discuss 4-(3-Aminobutyl)phenol, they do provide insights into the synthesis, properties, and applications of related aminophenol derivatives.

Synthesis Analysis

The synthesis of aminophenol derivatives can involve various chemical reactions, including acetylation, nitration, and hydrolysis, as well as the use of catalysts and reagents to achieve the desired substitution patterns on the phenol ring. For example, the synthesis of 4-amino-3-nitrophenol is optimized by controlling the dosage of acetic anhydride and nitric acid, and using ethanol as a solvent, which results in a higher yield compared to previous methods . Similarly, the synthesis of 4-(3-nitropyridin-2-ylamino)phenol and its conversion to 4-(3-aminopyridin-2-ylamino)phenol involves the reaction of 4-aminophenol with 2-chloro-3-nitropyridine followed by reduction . These methods highlight the versatility of synthetic approaches to aminophenol derivatives.

Molecular Structure Analysis

The molecular structure of aminophenol derivatives is crucial for their biological activity and interaction with other molecules. Single-crystal X-ray diffraction is used to determine the crystal structures of synthesized compounds, revealing details such as space groups, lattice parameters, and intermolecular hydrogen bonding . These structural insights are essential for understanding how these compounds interact at the molecular level, including their potential binding to biological targets such as DNA.

Chemical Reactions Analysis

Aminophenol derivatives can undergo various chemical reactions, including those catalyzed by enzymes. For instance, the regioselective enzymatic polymerization of 4-amino-phenol leads to the formation of phenol polymers with high molecular masses, which can be deprotected to yield electrically conducting poly(4-amino-phenol) . These reactions demonstrate the potential of aminophenol derivatives to form complex structures with unique properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of aminophenol derivatives are influenced by their molecular structure and the substituents attached to the phenol ring. These properties determine their solubility, stability, and reactivity, which are important for their practical applications. For example, the synthesized aminophenol derivatives exhibit broad-spectrum antimicrobial and antidiabetic activities, and their interactions with human DNA suggest potential as anticancer agents . The properties of these compounds are further elucidated through various analytical techniques, including FT-IR, NMR, and elemental analyses .

Wissenschaftliche Forschungsanwendungen

Phenolic compounds, which “4-(3-Aminobutyl)phenol” is a part of, have shown interesting bioactivities, such as antioxidant, antimicrobial, anti-inflammatory, and antiproliferative activities, among others . This has led to great interest in their use by several industries .

Despite the large number of scientific studies on this topic, some issues still need to be studied and solved, such as the understanding of the main actions of these compounds in organisms . Besides their large potential applicability in industry, phenolic compounds still face some issues making it necessary to develop strategies to improve bioavailability, sustainable technologies of extraction and refinement, and stability procedures to increase the range of applicability .

“4-(3-Aminobutyl)phenol” is a specific type of phenolic compound, and while there isn’t a lot of specific information available about its applications, it is known to be a metabolite of the antihypertensive agent, Labetalol .

-

Antioxidant : Phenolic compounds are known for their antioxidant properties. They can neutralize free radicals, which are harmful compounds that can cause damage to cells in the body .

-

Antimicrobial : These compounds have been shown to have antimicrobial activities, making them useful in the prevention and treatment of various infections .

-

Anti-inflammatory : Phenolic compounds can help reduce inflammation in the body, which is beneficial in the treatment of diseases such as arthritis .

-

Antiproliferative : These compounds have been shown to inhibit the growth of cancer cells, making them potentially useful in cancer treatment .

-

Fine Chemicals : “4-(3-Aminobutyl)phenol” can be used in the production of fine chemicals . Fine chemicals are pure, single chemical substances that are commercially produced with chemical reactions for highly specific applications.

-

Research : As a metabolite of Labetalol, “4-(3-Aminobutyl)phenol” can be used in research related to hypertension and cardiovascular diseases .

-

Pharmaceuticals : As a metabolite of Labetalol, “4-(3-Aminobutyl)phenol” could potentially be used in the development of new drugs or therapies, particularly those related to hypertension and cardiovascular diseases .

-

Biochemical Research : “4-(3-Aminobutyl)phenol” could be used in biochemical research, particularly in studies related to its parent compound, Labetalol .

-

Chemical Synthesis : This compound could potentially be used as a building block in the synthesis of more complex chemical compounds .

-

Environmental Science : Phenolic compounds, including “4-(3-Aminobutyl)phenol”, can be used in environmental science research, particularly in studies related to pollution and waste treatment .

-

Food Industry : Phenolic compounds are known for their antioxidant properties and are often used as food additives .

-

Cosmetics : Due to their antioxidant properties, phenolic compounds are often used in the formulation of cosmetics .

Eigenschaften

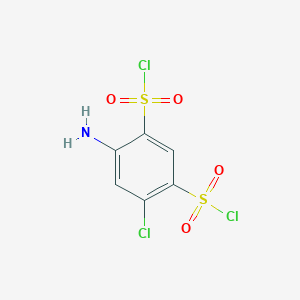

IUPAC Name |

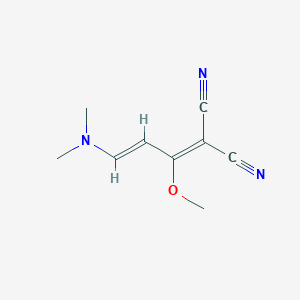

4-(3-aminobutyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-8,12H,2-3,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNTVTQIJPAFZEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90902589 | |

| Record name | NoName_3112 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90902589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Aminobutyl)phenol | |

CAS RN |

52846-75-0 | |

| Record name | 4-(3-Aminobutyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052846750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3-aminobutyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(3-AMINOBUTYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1O66HZ003 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N2-[4-(Diethylamino)butyl]-6-(3,5-dimethoxyphenyl)-pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B135953.png)

![Thieno[3,2-B]pyridine-2-sulfonic acid [2-oxo-1-(1H-pyrrolo[2,3-C]pyridin-2-ylmethyl)-pyrrolidin-3-YL]-amide](/img/structure/B135955.png)